2-O-(beta-D-glucosil)glicerol

Descripción general

Descripción

Synthesis Analysis

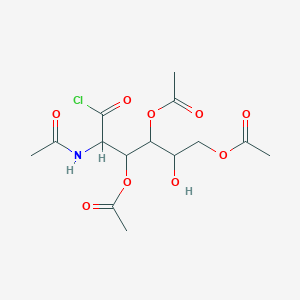

The enzymatic synthesis of β-glucosylglycerol and its derivatives through transglycosylation reactions has been demonstrated, offering a pathway for its production with potential biotechnological applications (Jung et al., 2019). Additionally, improved procedures for the preparation of 1,2-di-O-acyl-3-O-(α-d-glucopyranosyl)-sn-glycerols have been developed, facilitating the synthesis of these glycerolipids with varying acyl chains and sugar headgroups (Mannock et al., 1990).

Molecular Structure Analysis

Studies on the physical properties of glycosyldiacylglycerols using infrared spectroscopy have contributed to understanding the gel-phase polymorphism of these compounds, revealing distinct lamellar gel phases and highlighting the role of hydrogen bonding in their stability (Lewis et al., 1990).

Chemical Reactions and Properties

Research has shown that β-glucosylglycerol and its derivatives can be synthesized through the transglycosylation of enzymes, indicating the possibility of producing a variety of glucosylglycerols with different properties for various applications (Jung et al., 2019).

Physical Properties Analysis

Differential scanning calorimetry and X-ray diffraction studies of glycosyl diacylglycerols have elucidated complex patterns of phase behavior, including transitions between different gel and liquid-crystalline phases, which are influenced by the length of the acyl chains and the nature of the sugar headgroups (Mannock et al., 2001).

Chemical Properties Analysis

The chemical synthesis and characterization of glycosyl diacylglycerols have been explored, highlighting the influence of the sugar moiety on the overall properties of these compounds and their potential for structural variation to tailor specific functionalities (Mannock et al., 1990).

Aplicaciones Científicas De Investigación

Industria Cosmética: Agente Humectante

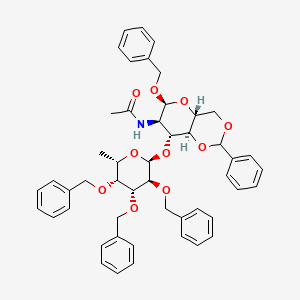

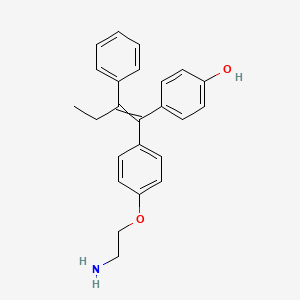

El 2-O-(beta-D-glucosil)glicerol se utiliza como un ingrediente humectante bioactivo en productos cosméticos. Su función como extremolito biológico lo hace particularmente efectivo en la hidratación y protección de la piel. Puede calmar la piel deshidratada al abordar varios defectos clave en la hidratación de la piel y se sabe que mejora la elasticidad de la piel al aumentar la producción de IGF-I {svg_1}.

Biotecnología: Producción Enzimática

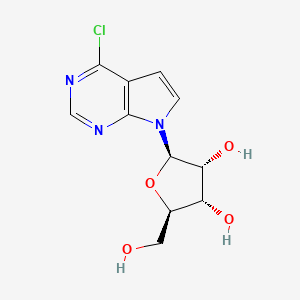

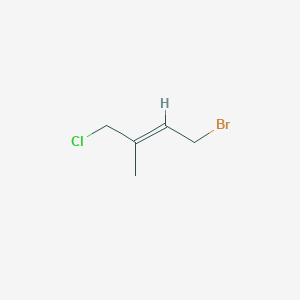

Este compuesto se produce mediante síntesis enzimática, que se prefiere debido a sus condiciones suaves y alto rendimiento. El uso de fosforilasa de sacarosa (SPasa) para la transferencia selectiva de glucosil de sacarosa a glicerol es un método común para su producción {svg_2}.

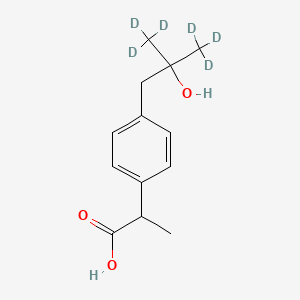

Ingrediente Alimentario y para Piensos

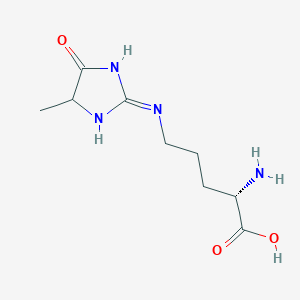

Como osmolito natural de bacterias y plantas, el this compound tiene aplicaciones potenciales como ingrediente en alimentos y piensos, contribuyendo a la estabilidad y preservación de estos productos {svg_3}.

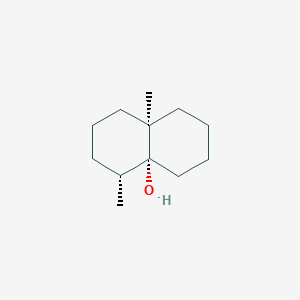

Aplicaciones Farmacéuticas: Criopreservación

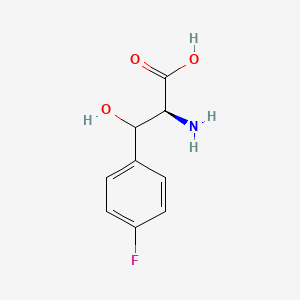

El this compound se está explorando como una alternativa de baja toxicidad al DMSO para agentes de criopreservación. Sus propiedades pueden permitir una mejor preservación de las muestras biológicas a bajas temperaturas {svg_4}.

Investigación Médica: Función de la Barrera Cutánea

Los estudios sugieren que el this compound puede mejorar la función de la barrera cutánea al aumentar la expresión de ARNm de AQP3. Esta aplicación es significativa para tratar afecciones como la xerosis {svg_5}.

Bioproceso Industrial: Catalizador de Células Enteras

El compuesto también es significativo en bioprocesos industriales donde se sintetiza utilizando catalizadores basados en células enteras. Este método implica el uso de células recombinantes de E. coli BL21 (DE3) que expresan fosforilasa de sacarosa para la producción regio-selectiva de this compound {svg_6}.

Mecanismo De Acción

Target of Action

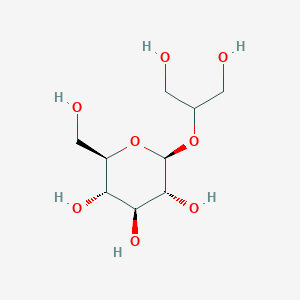

2-O-(beta-D-glucosyl)glycerol, also known as 2-(beta-Glucosyl)glycerol, is a natural osmolyte found in bacteria and plants . It is a glucosylglycerol consisting of a β-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond . It is metabolized by organisms such as Arabidopsis thaliana and Homo sapiens .

Mode of Action

It is known that the compound is synthesized through the action of enzymes such as sucrose phosphorylase (sucp) . SucP catalyzes the glycosylation of glycerol from sucrose .

Biochemical Pathways

The biochemical pathway involved in the synthesis of 2-O-(beta-D-glucosyl)glycerol involves the enzyme SucP . This enzyme catalyzes the glycosylation of glycerol from sucrose, leading to the production of 2-O-(beta-D-glucosyl)glycerol .

Pharmacokinetics

It is known that the compound is found in the blood serum of humans , suggesting that it is absorbed into the bloodstream and distributed throughout the body.

Result of Action

2-O-(beta-D-glucosyl)glycerol has been found to have promising applications as a cosmetic and food-and-feed ingredient . It can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry .

Action Environment

The action of 2-O-(beta-D-glucosyl)glycerol is influenced by various environmental factors. For instance, the enzyme SucP, which is involved in the synthesis of 2-O-(beta-D-glucosyl)glycerol, has been found to be more active at certain temperatures . Furthermore, the production of 2-O-(beta-D-glucosyl)glycerol can be optimized through controlled growth rates in bioreactor cultivations .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219430 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10588-30-4 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)